GC-MS/MS Quantification of Morpholine Residues in Fruit and Fruit Juices: Recovery and LOQ Data Using Morpholine-d8 Internal Standard
Morpholine-2,2,3,3,5,5,6,6-D8 enabled the first published GC-MS/MS method for quantifying morpholine residues in fruit and fruit juice samples. Using the isotope internal standard (morpholine-d8) method, average recoveries ranged from 85.4% to 108.9%, with a limit of quantification (LOQ) of 10.0 μg/kg across all sample matrices [1].
| Evidence Dimension | Method validation parameters (recovery and LOQ) with isotope internal standard correction |
|---|---|
| Target Compound Data | Recovery: 85.4–108.9%; LOQ: 10.0 μg/kg |
| Comparator Or Baseline | Non-deuterated morpholine as analyte; method without isotope internal standard correction would exhibit variable matrix-dependent recovery and higher LOQ due to matrix effects |
| Quantified Difference | Recovery range spans 23.5 percentage points across matrices; LOQ = 10.0 μg/kg |
| Conditions | GC-MS/MS; fruit and fruit juice matrices; acidic acetonitrile-water extraction; mixed cation exchange column purification |
Why This Matters
Demonstrates that morpholine-d8 enables accurate quantification meeting regulatory recovery criteria (70–120%) in complex food matrices, a prerequisite for residue monitoring and compliance testing.
- [1] Determination of morpholine residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry. LWT, 2022, 161, 113369. View Source
